

# Sangivamycin Nucleoside Analogs: A Technical Guide to Structure, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Sangivamycin** is a potent pyrrolo[2,3-d]pyrimidine nucleoside analog originally isolated from Streptomyces rimosus.[1] It belongs to the 7-deazaadenosine family of antibiotics, which also includes toyocamycin and tubercidin.[2][3] Initially investigated as an anticancer agent, **sangivamycin** has garnered renewed interest for its broad-spectrum antiviral activity, notably against SARS-CoV-2.[4] This technical guide provides an in-depth overview of the core structure of **sangivamycin** and its analogs, their synthesis, mechanism of action, and key biological data.

### **Core Structure and Physicochemical Properties**

**Sangivamycin**, with the chemical formula C12H15N5O5, is structurally similar to adenosine, with a key modification in its heterocyclic base.[5] The nitrogen atom at position 7 of the purine ring is replaced by a carbon atom, forming a pyrrolo[2,3-d]pyrimidine core. This modification is crucial for its biological activity.[2] The IUPAC name for **sangivamycin** is 4-amino-7- $\beta$ -D-ribofuranosyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide.[5]

Table 1: Physicochemical Properties of Sangivamycin



| Property          | Value                                                                         | Reference |
|-------------------|-------------------------------------------------------------------------------|-----------|
| Molecular Formula | C12H15N5O5                                                                    | [5]       |
| Molecular Weight  | 309.28 g/mol                                                                  | [5]       |
| IUPAC Name        | 4-amino-7-β-D-ribofuranosyl-<br>7H-pyrrolo[2,3-d]pyrimidine-5-<br>carboxamide | [5]       |
| CAS Number        | 18417-89-5                                                                    | [5]       |
| Appearance        | Solid                                                                         | [6]       |
| Solubility        | Slightly soluble in acetonitrile,<br>DMSO, and water                          | [6]       |

### Synthesis of Sangivamycin

The total synthesis of **sangivamycin** has been a subject of interest for medicinal chemists. An established method involves a multi-step process starting from a protected ribose derivative and a pyrrolopyrimidine precursor.[7][8]

## Experimental Protocol: Total Synthesis of Sangivamycin (Adapted from Tolman et al., 1969)

This protocol outlines a general strategy for the synthesis of **sangivamycin**. Specific reaction conditions, such as solvents, temperatures, and reaction times, may require optimization.

- Glycosylation: A protected pyrrolopyrimidine base is coupled with a protected ribofuranosyl donor. A common method is the Vorbrüggen glycosylation, which involves reacting the silylated heterocyclic base with a protected ribosyl acetate in the presence of a Lewis acid catalyst (e.g., TMSOTf).[2]
- Debromination (if applicable): If a brominated pyrrolopyrimidine precursor is used, the bromine atom is removed, typically through catalytic hydrogenation (e.g., using Pd/C and H2 gas).[2]



- Functional Group Transformations: The cyano group at the C5 position of the
  pyrrolopyrimidine ring is hydrolyzed to a carboxamide group. This can be achieved using
  acidic or basic conditions, for example, by treatment with hydrogen peroxide in the presence
  of a base.
- Deprotection: The protecting groups on the ribose moiety (e.g., acetyl or benzoyl groups) are removed. This is typically accomplished by treatment with a base, such as sodium methoxide in methanol.
- Purification: The final product, sangivamycin, is purified using chromatographic techniques, such as silica gel column chromatography or high-performance liquid chromatography (HPLC).



Click to download full resolution via product page

General workflow for the total synthesis of sangivamycin.

### **Mechanism of Action**

**Sangivamycin** exerts its biological effects primarily through the inhibition of key cellular kinases, namely Protein Kinase C (PKC) and the Positive Transcription Elongation Factor b (PTEFb).[3][9]

### Inhibition of Protein Kinase C (PKC)

PKC is a family of serine/threonine kinases that play a crucial role in various signal transduction pathways, regulating processes like cell growth, differentiation, and apoptosis.[5][10]

Sangivamycin acts as a competitive inhibitor of ATP binding to the kinase domain of PKC, thereby blocking its catalytic activity.[11] This inhibition disrupts downstream signaling cascades, contributing to the anticancer effects of sangivamycin.[3]





Click to download full resolution via product page



Simplified Protein Kinase C (PKC) signaling pathway and the inhibitory action of **sangivamycin**.

# Inhibition of Positive Transcription Elongation Factor b (P-TEFb)

P-TEFb, a complex of cyclin-dependent kinase 9 (CDK9) and a cyclin T protein, is a crucial regulator of transcription elongation by RNA polymerase II.[12][13] By phosphorylating the C-terminal domain of RNA polymerase II and negative elongation factors, P-TEFb promotes the transition from abortive to productive transcription elongation.[12] **Sangivamycin** inhibits the kinase activity of P-TEFb, leading to a global repression of transcription, which is particularly detrimental to rapidly proliferating cancer cells and viral replication.[1][9]





Click to download full resolution via product page

Role of P-TEFb in transcription elongation and its inhibition by **sangivamycin**.

### **Structure-Activity Relationship (SAR)**

The biological activity of **sangivamycin** analogs is highly dependent on their structural features. Modifications at the C5 position of the pyrrolopyrimidine ring and the 5'-position of the ribose moiety have been extensively studied.[14]

- C5 Position: The carboxamide group at the C5 position is important for activity. Its replacement with a cyano group (toyocamycin) or a hydrogen atom (tubercidin) alters the biological profile.[3]
- 5'-Hydroxyl Group: The 5'-hydroxyl group of the ribose is a site for phosphorylation in cells.
  Non-phosphorylatable analogs, where the 5'-hydroxyl is replaced with other functional
  groups (e.g., F, N3), have shown to be more potent inhibitors of isolated PKA and PKC.[14]
  However, the phosphorylatable parent compound is a more potent inhibitor of cancer cell
  growth, suggesting that intracellular phosphorylation is important for its overall cytotoxic
  effect.[14]

### **Biological Activity: Quantitative Data**

**Sangivamycin** has demonstrated potent activity against various cancer cell lines and viruses. The following tables summarize key quantitative data.

Table 2: Anticancer and Kinase Inhibitory Activity of **Sangivamycin** 

| Target                                   | Assay                 | Value               | Reference |
|------------------------------------------|-----------------------|---------------------|-----------|
| Protein Kinase C<br>(native)             | Kinase Inhibition     | Ki = 11 μM          | [11]      |
| Protein Kinase C<br>(catalytic fragment) | Kinase Inhibition     | Ki = 15 μM          | [11]      |
| Multiple Myeloma<br>Cells                | Cell Viability (IC50) | Varies by cell line | [1]       |



Table 3: Antiviral Activity of Sangivamycin against SARS-CoV-2

| Cell Line       | Virus Variant | IC50 (nM) | Reference |
|-----------------|---------------|-----------|-----------|
| Vero E6         | WA1           | 34.3      | [10]      |
| Calu-3          | WA1           | 60.6      | [2]       |
| Vero E6/TMPRSS2 | Delta         | 80        | [10]      |
| Calu-3          | Delta         | 79        | [10]      |

# Experimental Protocols Protein Kinase C (PKC) Inhibition Assay

A common method to assess PKC inhibition is a radiometric filter plate assay or a fluorescence-based assay. The following is a generalized protocol.

- Reaction Setup: Prepare a reaction mixture containing a PKC enzyme, a specific substrate (e.g., a synthetic peptide), and a buffer containing ATP (spiked with [γ-<sup>32</sup>P]ATP for radiometric assays) and necessary cofactors (e.g., Ca<sup>2+</sup>, DAG, phospholipids).
- Inhibitor Addition: Add varying concentrations of **sangivamycin** or a control inhibitor to the reaction mixture.
- Initiation and Incubation: Initiate the kinase reaction by adding the enzyme or ATP. Incubate the mixture at a controlled temperature (e.g., 30°C) for a specific duration.
- Termination: Stop the reaction, for example, by adding a stop solution or by spotting the reaction mixture onto a filter membrane that binds the phosphorylated substrate.

#### Detection:

- Radiometric Assay: Wash the filter to remove unincorporated [γ-<sup>32</sup>P]ATP. Quantify the incorporated radioactivity using a scintillation counter.
- Fluorescence Assay: Use a specific antibody that recognizes the phosphorylated substrate, followed by a secondary antibody conjugated to a fluorescent probe. Measure



the fluorescence signal.

 Data Analysis: Calculate the percentage of inhibition for each sangivamycin concentration and determine the IC50 or Ki value.

### **Antiviral Activity Assay (e.g., against SARS-CoV-2)**

A common method is the plague reduction assay or a high-content imaging-based assay.

- Cell Seeding: Seed a suitable host cell line (e.g., Vero E6) in a multi-well plate and allow the cells to form a monolayer.
- Compound Treatment: Treat the cells with serial dilutions of sangivamycin for a defined period before or during infection.
- Viral Infection: Infect the cells with the virus at a specific multiplicity of infection (MOI).
- Incubation: Incubate the infected cells for a period sufficient for viral replication and cytopathic effect (CPE) or plaque formation.
- Quantification:
  - Plaque Reduction Assay: Fix and stain the cells (e.g., with crystal violet). Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated control.
  - High-Content Imaging: Fix the cells and stain for a viral antigen (e.g., nucleocapsid protein) using a specific antibody and a fluorescent secondary antibody. Use an automated imaging system to quantify the number of infected cells.
- Data Analysis: Determine the concentration of sangivamycin that inhibits viral replication by 50% (IC50).

### **Clinical Trial Information**

**Sangivamycin** underwent Phase I clinical trials in the 1960s as a potential anticancer agent.[1] [4] These early studies established a safety profile for the drug in humans.[4] However, specific NCT identifiers for these historical trials are not readily available in modern clinical trial



databases. More recent clinical investigations have focused on **sangivamycin**-like molecules or the potential application of **sangivamycin** in the context of COVID-19, but as of now, there are no active, publicly registered clinical trials for **sangivamycin** in cancer with readily available NCT identifiers.[4][15]

### Conclusion

**Sangivamycin** and its analogs represent a versatile class of nucleoside compounds with significant potential in both oncology and virology. Their unique pyrrolo[2,3-d]pyrimidine core structure and their ability to inhibit key cellular kinases like PKC and P-TEFb underscore their therapeutic promise. Further research into the structure-activity relationships, optimization of their pharmacokinetic properties, and well-designed clinical trials will be crucial to fully realize the clinical potential of this important class of molecules.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. A new biological role of sangivamycin; inhibition of protein kinases PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sangivamycin is highly effective against SARS-CoV-2 in vitro and has favorable drug properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. raybiotech.com [raybiotech.com]
- 6. Protein kinase C in the immune system: from signalling to chromatin regulation PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pyrrolopyrimidine nucleosides. 3. The total synthesis of toyocamycin, sangivamycin, tubercidin, and related derivatives PubMed [pubmed.ncbi.nlm.nih.gov]







- 9. ARC (NSC 188491) has identical activity to Sangivamycin (NSC 65346) including inhibition of both P-TEFb and PKC PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 11. Sangivamycin, a nucleoside analogue, is a potent inhibitor of protein kinase C PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. P-TEFb Wikipedia [en.wikipedia.org]
- 13. Inhibition of P-TEFb (CDK9/Cyclin T) kinase and RNA polymerase II transcription by the coordinated actions of HEXIM1 and 7SK snRNA PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. JCI Insight Sangivamycin is highly effective against SARS-CoV-2 in vitro and has favorable drug properties [insight.jci.org]
- To cite this document: BenchChem. [Sangivamycin Nucleoside Analogs: A Technical Guide to Structure, Synthesis, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15540973#sangivamycin-nucleoside-analogstructure]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com